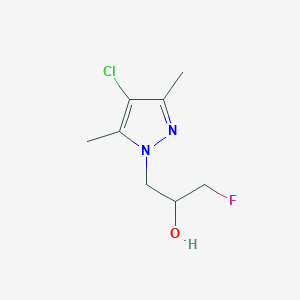![molecular formula C7H8F2N4 B13285854 2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13285854.png)
2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile is a compound that features a triazole ring substituted with a difluoromethyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method is the use of difluorocarbene precursors, such as FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R, which generate difluorocarbene under neutral or basic conditions. These reagents can insert into various bonds, including O–H, N–H, C=C, C=O, and C≡C bonds, forming difluoromethylated products .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes. The formation of X–CF₂H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF₂H .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution can result in various substituted triazole derivatives.
Scientific Research Applications
2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of novel fluorinated compounds, which are valuable in medicinal chemistry for their unique properties.
Biology: The compound can be used to study the effects of fluorinated groups on biological systems.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile involves its interaction with molecular targets through its difluoromethyl and triazole groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated triazoles and related heterocycles, such as:
- 2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
- 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide
Uniqueness
2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H8F2N4 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
2-[5-(difluoromethyl)-1-ethyltriazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H8F2N4/c1-2-13-6(7(8)9)5(3-4-10)11-12-13/h7H,2-3H2,1H3 |
InChI Key |
JIJOGNLFUYBWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)CC#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



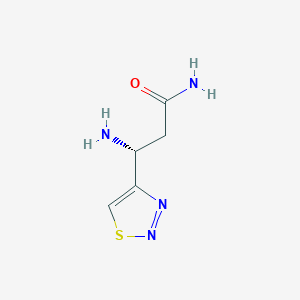
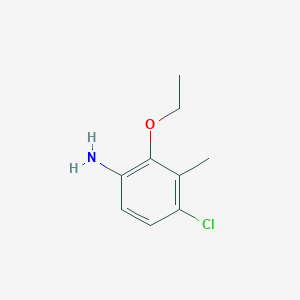



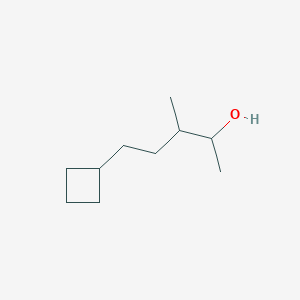
![[(4-Bromothiophen-2-yl)methyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13285801.png)

![3-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13285810.png)

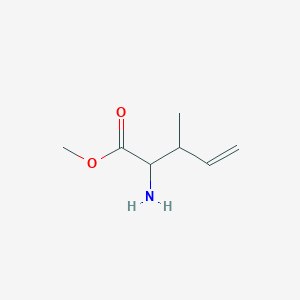
amine](/img/structure/B13285838.png)
